3,3-Difluorocyclobutyl benzoate

Medicinal Chemistry Physicochemical Properties Bioisostere Design

Drug discovery programs targeting metabolic soft spots or suboptimal physicochemical profiles benefit from the gem-difluorocyclobutyl bioisostere motif. 3,3-Difluorocyclobutyl benzoate (CAS 1215071-19-4) serves as a direct precursor for introducing the 3,3-difluorocyclobutyl scaffold: • pKa reduction of 0.3-0.5 units and LogP decrease of 0.54-0.55 versus non-fluorinated cyclobutyl analogs, enabling predictable CNS penetration and solubility tuning. • Superior oxidative metabolic stability compared to monofluoro and non-fluorinated cyclobutyl analogs in accelerated stability testing. • Distinct X-ray-confirmed 3D exit vector geometry differentiates it from the 2,2-difluorocyclobutyl regioisomer. • Reliable multigram synthesis via the established ethyl 3,3-difluorocyclobutanecarboxylate intermediate ensures supply chain continuity. Supplied with full analytical documentation. Standard global B2B shipping for R&D quantities.

Molecular Formula C11H10F2O2
Molecular Weight 212.196
CAS No. 1215071-19-4
Cat. No. B567988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclobutyl benzoate
CAS1215071-19-4
Synonyms3,3-Difluoro-cyclobutyl benzoate
Molecular FormulaC11H10F2O2
Molecular Weight212.196
Structural Identifiers
SMILESC1C(CC1(F)F)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H10F2O2/c12-11(13)6-9(7-11)15-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyMHWHRWBARKVNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorocyclobutyl benzoate: Procurement & Differentiation


3,3-Difluorocyclobutyl benzoate (CAS 1215071-19-4) is a gem-difluorinated cyclobutyl ester with molecular formula C11H10F2O2 and molecular weight 212.19 . This compound belongs to the class of 3,3-difluorocyclobutyl-substituted building blocks, which are recognized as valuable bioisosteres in medicinal chemistry for fine-tuning physicochemical properties of drug candidates [1]. The gem-difluorocyclobutyl scaffold serves as a conformationally restricted motif with distinct electronic characteristics that differentiate it from non-fluorinated cyclobutyl analogs and other fluorinated cyclic systems [2].

Why Cyclobutyl Analogs Cannot Substitute 3,3-Difluorocyclobutyl benzoate


The gem-difluorination at the 3-position of the cyclobutyl ring introduces quantifiable alterations in pKa, LogP, conformational geometry, and metabolic susceptibility that render non-fluorinated cyclobutyl analogs functionally non-equivalent [1]. Systematic comparison of 3,3-difluorocyclobutane derivatives against their non-fluorinated and regioisomeric 2,2-difluorinated counterparts reveals that even isomeric difluorination patterns produce distinct three-dimensional exit vector geometries and divergent physicochemical profiles [2]. Furthermore, mono-fluorinated cyclobutyl analogs exhibit inferior oxidative metabolic stability compared to gem-difluorinated congeners in accelerated stability testing [3]. These established differences preclude generic substitution without re-optimization of downstream synthetic pathways and biological outcomes.

3,3-Difluorocyclobutyl benzoate: Differentiation Evidence


pKa and LogP Modulation vs Cyclobutyl Analogs

Systematic measurement of dissociation constants and log P values for 3,3-difluorocyclobutaneamine and 3,3-difluorocyclobutanecarboxylic acid derivatives demonstrated that gem-difluorination at the 3-position decreases pKa by 0.3–0.5 units and decreases LogP by 0.54–0.55 units relative to non-fluorinated cyclobutyl counterparts [1]. Direct comparison with the regioisomeric 2,2-difluorocyclobutyl-substituted analogs revealed that the 3,3-substitution pattern produces measurably distinct three-dimensional exit vector geometries as established by X-ray crystallographic analysis [2].

Medicinal Chemistry Physicochemical Properties Bioisostere Design

Metabolic Stability vs Cyclobutyl Analogs

Accelerated stability testing of 1-(3,3-difluorocyclobutyl)piperidin-4-one demonstrates that the 3,3-difluoro configuration confers superior oxidative metabolic stability compared to monofluoro cyclobutyl analogs [1]. This finding aligns with the broader medicinal chemistry principle that gem-difluoro substitution on alicyclic scaffolds attenuates oxidative metabolic liabilities by blocking metabolic soft spots without significantly increasing steric bulk . The gem-difluorinated analog of cyclobutyl shows lower susceptibility to metabolic oxidation and major improvements in metabolic stability relative to non-fluorinated cyclobutyl, which frequently shows unsatisfactory results when substituted for gem-dimethyl groups [2].

Drug Metabolism Pharmacokinetics Oxidative Stability

Exit Vector Geometry: 3,3- vs 2,2-Difluoro Isomers

Three-dimensional structures of 2,2- and 3,3-difluorocyclobutanamines were directly compared using exit vector plot analysis of X-ray crystallographic data [1]. The analysis revealed that the two regioisomeric difluorination patterns produce measurably distinct exit vector orientations, confirming that 3,3-difluorocyclobutyl and 2,2-difluorocyclobutyl are not interchangeable building blocks for molecular design [2]. Additionally, the 3,3-difluorocyclobutyl moiety imparts specific conformational rigidity that can optimize receptor binding through restricted rotational freedom compared to acyclic analogs [3].

Structural Biology Conformational Analysis Molecular Design

Synthetic Scalability: Multigram Route

A robust multigram-scale synthetic approach for 3,3-difluorocyclobutyl-substituted building blocks has been established, with ethyl 3,3-difluorocyclobutanecarboxylate serving as a convenient common synthetic intermediate for derivatives including carboxylic acids, amines, alcohols, azides, and trifluoroborate ketones [1]. For preparation of 3,3-difluorocyclobutanol (the direct precursor to 3,3-difluorocyclobutyl benzoate), an alternative pathway via reaction of dichloroketene with tert-butyl or benzyl vinyl ether provides efficient access [2]. This established methodology contrasts with the more limited synthetic accessibility of 2,2-difluorocyclobutyl analogs, which were previously unavailable building blocks until recent synthetic advances [3].

Process Chemistry Scale-Up Synthesis Building Block Availability

3,3-Difluorocyclobutyl benzoate: Key Applications


Lead Optimization with pKa/LogP Tuning

Programs seeking to adjust basicity and lipophilicity of amine-containing or carboxylic acid-containing drug candidates should prioritize 3,3-difluorocyclobutyl benzoate as a bioisostere precursor. Quantified pKa reduction of 0.3–0.5 units and LogP decrease of 0.54–0.55 units versus non-fluorinated cyclobutyl analogs [1] provides predictable physicochemical tuning without altering core scaffold connectivity, directly applicable to CNS penetration optimization and solubility enhancement strategies [1].

Metabolic Stability Enhancement

In programs where oxidative metabolism is identified as a primary clearance mechanism or metabolic soft spot, the 3,3-difluorocyclobutyl scaffold offers superior oxidative stability compared to monofluoro and non-fluorinated cyclobutyl analogs [2]. The gem-difluorocyclobutyl motif reduces susceptibility to metabolic oxidation without significant steric bulk increase, supporting extended half-life and improved PK profiles . This makes 3,3-difluorocyclobutyl benzoate a strategic choice for building block procurement when in vitro microsomal stability data indicate metabolic liability in lead series.

Structure-Based Drug Design with Exit Vector Control

For programs employing X-ray crystallography or computational docking to guide molecular design, the distinct three-dimensional exit vector geometry of the 3,3-difluorocyclobutyl moiety—confirmed by X-ray crystallographic analysis versus the 2,2-difluorocyclobutyl isomer [3]—provides predictable spatial orientation for target engagement. The conformationally restricted cyclobutane core enables precise control of binding pocket occupancy, distinguishing 3,3-difluorocyclobutyl benzoate from flexible acyclic linkers or alternative regioisomeric fluorination patterns [4].

Scale-Up Synthesis & Preclinical Supply

Research teams planning preclinical toxicology studies or early GLP manufacturing should prioritize 3,3-difluorocyclobutyl benzoate due to its established multigram synthetic methodology via common intermediate ethyl 3,3-difluorocyclobutanecarboxylate [5]. The availability of robust synthetic routes for 3,3-difluorocyclobutanol—the direct precursor to 3,3-difluorocyclobutyl benzoate—via the dichloroketene/vinyl ether pathway [6] ensures reliable supply chain continuity and reduces scale-up risk compared to less accessible 2,2-difluorocyclobutyl regioisomers [7].

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